molecular formula C20H19N5O3 B607331 Enzaplatovir CAS No. 1323077-89-9

Enzaplatovir

货号 B607331
CAS 编号: 1323077-89-9
分子量: 377.404
InChI 键: KUDXTBCRESIJFH-FQEVSTJZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Enzaplatovir is a small molecule drug that acts as an inhibitor of the Respiratory Syncytial Virus (RSV) . It is also known by the synonyms BTA C585, BTA-585, and BTA-C585 .


Molecular Structure Analysis

The molecular formula of Enzaplatovir is C20H19N5O3 . Its exact mass is 377.15 and its molecular weight is 377.404 . The elemental analysis shows that it contains Carbon (63.65%), Hydrogen (5.07%), Nitrogen (18.56%), and Oxygen (12.72%) .


Physical And Chemical Properties Analysis

Enzaplatovir is a small molecule drug . Its molecular formula is C20H19N5O3 , and it has an exact mass of 377.15 and a molecular weight of 377.404 .

科学研究应用

  • Potential Antiviral Activity Against SARS-CoV-2 : A study highlighted the screening of various agents for antiviral activity against SARS-CoV-2, where enzaplatovir was listed among potential drugs. This suggests its applicability in managing COVID-19 (Mishra, 2021).

  • Drug Repurposing for COVID-19 : Another study focused on drug repurposing identified enzaplatovir as one of several drugs with potential efficacy against the receptor-binding domain of SARS-CoV-2's spike protein. This in silico approach underlines the potential of enzaplatovir in COVID-19 therapeutics (Behera, Mahapatra, Tripathy, & Pati, 2020)).

未来方向

Enzaplatovir is currently in a phase 2a, double-blind, placebo-controlled, challenge study in healthy adult volunteers. This study is evaluating its safety and antiviral activity . The future of Enzaplatovir will depend on the results of these and other clinical trials.

Relevant Papers

There are several papers relevant to Enzaplatovir. One discusses the prevention and treatment of Respiratory Syncytial Virus Infection in children . Another paper discusses the problems and progress of Respiratory Syncytial Virus Antivirals . These papers provide valuable insights into the development and potential applications of Enzaplatovir.

属性

IUPAC Name

(3R)-4-(3-methyl-1,2-oxazole-4-carbonyl)-3-(6-methylpyridin-3-yl)-1,4,7-triazatricyclo[7.3.0.03,7]dodeca-9,11-dien-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-13-5-6-15(10-21-13)20-12-23-7-3-4-17(23)19(27)25(20)9-8-24(20)18(26)16-11-28-22-14(16)2/h3-7,10-11H,8-9,12H2,1-2H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDXTBCRESIJFH-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C23CN4C=CC=C4C(=O)N2CCN3C(=O)C5=CON=C5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C=C1)[C@]23CN4C=CC=C4C(=O)N2CCN3C(=O)C5=CON=C5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enzaplatovir

CAS RN

1323077-89-9
Record name Enzaplatovir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1323077899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ENZAPLATOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ40XB915E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
54
Citations
SK Behera, N Mahapatra, CS Tripathy… - The Indian journal of …, 2021 - ncbi.nlm.nih.gov
Methods: The present in silico approach was based on information of drugs and experimentally derived crystal structure of RBD of SARS-CoV-2 S protein. Molecular docking analysis …
Number of citations: 19 www.ncbi.nlm.nih.gov
EG Nicholson, FM Munoz - Clinical therapeutics, 2018 - Elsevier
Purpose Respiratory syncytial virus (RSV) and influenza are important viral pathogens worldwide. Children, in particular, bear considerable burdens of morbidity and mortality …
Number of citations: 49 www.sciencedirect.com
NK Mishra, P Teotia - Bioscience Biotechnology Research …, 2021 - pesquisa.bvsalud.org
A joint exploration group of the Shanghai Institute of Materia Medica and Shanghai Tech University performed drug separating silicon and a protein movement test, and they revealed …
Number of citations: 0 pesquisa.bvsalud.org
L Dong, S Hu, J Gao - Drug discoveries & therapeutics, 2020 - jstage.jst.go.jp
The SARS-CoV-2 virus emerged in December 2019 and then spread rapidly worldwide, particularly to China, Japan, and South Korea. Scientists are endeavoring to find antivirals …
Number of citations: 629 www.jstage.jst.go.jp
D Javorac, L Grahovac, L Manić, N Stojilković… - Food and Chemical …, 2020 - Elsevier
On 11 th March 2020, the pandemic of the new coronavirus was declared by the World Health Organization. At the moment, there are no new registered medicines that can effectively …
Number of citations: 49 www.sciencedirect.com
FG Hayden, RJ Whitley - The Journal of Infectious Diseases, 2020 - academic.oup.com
Respiratory syncytial virus (RSV) is a significant cause of illness in children< 2 years of age, resulting in 2%–3% of infected children requiring hospitalization [1]. Globally, RSV was …
Number of citations: 14 academic.oup.com
GS Cockerill, JAD Good, N Mathews - Journal of Medicinal …, 2018 - ACS Publications
… (127) A follow-up molecule from the same structural class, Enzaplatovir, was believed to be more potent and exhibit an improved ADME/PK profile. (85) In phase 1 single ascending …
Number of citations: 44 pubs.acs.org
X Zhao, R Liu, Z Miao, N Ye, W Lu - Journal of Computational …, 2020 - liebertpub.com
At the request of the corresponding author, Dr. Wenyu Lu, of the published article entitled “A Study of Potential SARS-CoV-2 Antiviral Drugs and Preliminary Research of Their Molecular …
Number of citations: 8 www.liebertpub.com
A Roy - Int J Cur Res Rev| Vol, 2020 - researchgate.net
Background: Early in December 2019, a novel coronavirus, named SARS-CoV-2, caused an outbreak of respiratory disease named COVID-19. The COVID-19 disease has led to …
Number of citations: 1 www.researchgate.net
N Khanna, SV Pawar, A Kumar - Current Drug Research …, 2021 - ingentaconnect.com
Background: The novel coronavirus disease 2019 (COVID-19), emerged in Wuhan, China in December 2019 and then spread worldwide rapidly. The records from World Health …
Number of citations: 2 www.ingentaconnect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。